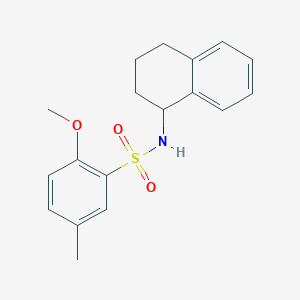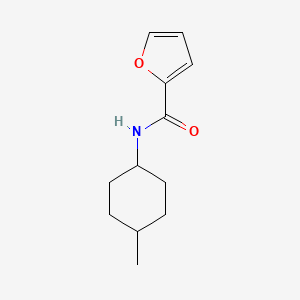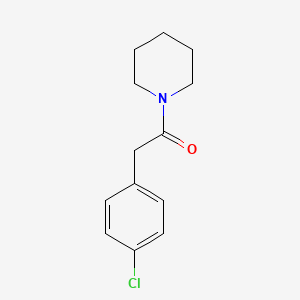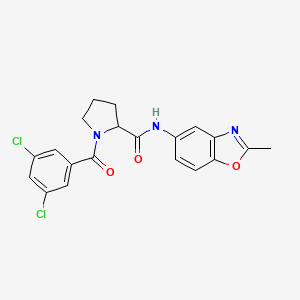![molecular formula C16H22N4O2S B7558433 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide, also known as BPEB, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in research. BPEB is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the aggregation of amyloid-beta peptides. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in pH regulation. Inhibition of this enzyme by this compound leads to a decrease in pH and a subsequent decrease in the growth of cancer cells. The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease, and inhibition of this process by this compound may lead to the development of new therapies for this disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, this compound has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of a number of diseases.
実験室実験の利点と制限
One of the main advantages of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide for lab experiments is its specificity. This compound has been shown to be highly selective for carbonic anhydrase IX and amyloid-beta peptides, which makes it a valuable tool for studying these targets. However, one limitation of this compound is its solubility. This compound is only sparingly soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
For the study of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide include the development of new cancer and Alzheimer's therapies, as well as the exploration of its potential in the treatment of other diseases.
合成法
The synthesis of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide involves the reaction of 4-butylbenzenesulfonyl chloride with 2-(pyrimidin-2-ylamino)ethylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 110-112°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
科学的研究の応用
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro by targeting the enzyme carbonic anhydrase IX. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-13(2)14-5-7-15(8-6-14)23(21,22)20-12-11-19-16-17-9-4-10-18-16/h4-10,13,20H,3,11-12H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIHSPYYUGSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)


![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
